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Compound of Interest
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Cat. No.: B12413795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FT3967385, a selective inhibitor of the

deubiquitinase USP30, and its role in the PINK1-PARKIN pathway of mitophagy. This

document consolidates key quantitative data, detailed experimental protocols, and visual

representations of the underlying molecular mechanisms to serve as a comprehensive

resource for researchers in neurodegenerative diseases and drug discovery.

Introduction: Targeting Mitophagy for
Neuroprotection
Mitophagy, the selective degradation of damaged mitochondria via autophagy, is a critical

cellular quality control mechanism.[1][2] Dysfunctional mitophagy is implicated in the

pathogenesis of several neurodegenerative conditions, most notably Parkinson's disease (PD),

where mutations in the PINK1 and PRKN genes (encoding Parkin) are linked to early-onset

forms of the disease.[1][3][4] The PINK1-PARKIN pathway orchestrates the removal of

damaged mitochondria, and enhancing this process is a promising therapeutic strategy.[5][6]

FT3967385 has emerged as a potent tool compound for investigating and potentially

augmenting this pathway. It is a selective, covalent inhibitor of USP30, a deubiquitinase

localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.

[7][8][9] By inhibiting USP30, FT3967385 effectively lowers the threshold for initiating the

clearance of damaged mitochondria.[7]
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FT3967385: Mechanism of Action
FT3967385 is an N-cyano pyrrolidine compound that selectively targets and inhibits USP30.[7]

Its mechanism of action is centered on preventing the deubiquitination of mitochondrial outer

membrane proteins, a crucial step in dampening the mitophagy signal.[5][7]

Under normal physiological conditions, the kinase PINK1 is continuously imported into healthy

mitochondria and subsequently degraded.[4] Upon mitochondrial damage, characterized by

membrane depolarization, PINK1 accumulates on the outer mitochondrial membrane.[2][4] This

accumulation triggers the phosphorylation of ubiquitin molecules on mitochondrial proteins,

creating a signal for the recruitment and activation of the E3 ubiquitin ligase Parkin.[7][10]

Parkin then further ubiquitinates a host of mitochondrial surface proteins, marking the entire

organelle for engulfment by an autophagosome and subsequent lysosomal degradation.[11]

[12]

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates,

thereby acting as a brake on Parkin-mediated mitophagy.[5][7] FT3967385, by inhibiting

USP30, allows for the sustained ubiquitination of these substrates, most notably the TOM20

component of the mitochondrial import machinery.[7][8] This enhanced ubiquitination state

serves as a robust trigger for the amplification of the PINK1-PARKIN signaling cascade, leading

to more efficient mitophagy.[7][9]

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3039741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3039741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://www.protocols.io/view/reconstitution-of-parkin-ubiquitin-ligase-activity-kxygxpb7kl8j/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8266733/
https://www.researchgate.net/publication/49813188_Broad_activation_of_the_ubiquitin-proteasome_system_by_Parkin_is_critical_for_mitophagy
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://www.biorxiv.org/content/10.1101/2020.04.16.044206v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://pubmed.ncbi.nlm.nih.gov/32636217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrion (Outer Membrane)

Cytosol

Damaged Mitochondrion
(Depolarized)

PINK1 (stabilized)

Accumulation

Phospho-Ubiquitin
(pS65-Ub)

Phosphorylation

Parkin (inactive)

TOM20

Ub-TOM20

Basal Ubiquitination

Mitophagy

Signal for Degradation

USP30

Deubiquitination

Parkin (active)

Ubiquitination Amplification

FT3967385

Inhibition

Click to download full resolution via product page

Caption: Mechanism of FT3967385 action in PINK1-PARKIN mitophagy.

Quantitative Data
The following tables summarize the key quantitative data associated with FT3967385 and its

effects on the PINK1-PARKIN pathway.

Table 1: In Vitro Inhibitory Activity of FT3967385 against
USP30
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Parameter Value Method Source

IC₅₀ ~1 nM

Ubiquitin-rhodamine

fluorogenic substrate

assay with purified

USP30

[7][13]

Kᵢ 110 ± 10 nM

Progress curves for

ubiquitin-rhodamine

processing by USP30

[13]

kᵢₙₐ꜀ₜ 0.049 ± 0.001 s⁻¹

Progress curves for

ubiquitin-rhodamine

processing by USP30

[13]

Table 2: Cellular Activity of FT3967385
Cell Line Concentration Effect Source

SH-SY5Y 200 nM

Increased TOM20

ubiquitination,

mitolysosomal

formation, and p-

Ser65-Ub levels

[5]

RPE1 (YFP-Parkin) Not specified

Enhanced

ubiquitylation and loss

of TOM20

[7][13]

Key Experimental Protocols
This section details the methodologies for experiments crucial to understanding the function of

FT3967385.

Cell Culture and Mitochondrial Depolarization
Cell Lines:
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SH-SY5Y human neuroblastoma cells are commonly used as they endogenously express

Parkin.[7]

HeLa cells stably expressing YFP-Parkin are also utilized.[11]

hTERT-RPE1 cells overexpressing YFP-Parkin have been used to study TOM20

ubiquitylation.[7][13]

Mitochondrial Depolarization:

To induce mitophagy, cells are treated with a combination of mitochondrial complex

inhibitors, such as Antimycin A (a complex III inhibitor) and Oligomycin (an ATP synthase

inhibitor), often referred to as 'A/O'.[11][14]

Alternatively, the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can

be used to dissipate the mitochondrial membrane potential.[12] A typical treatment is 10

µM FCCP for 2 hours.[15]

Western Blotting for Mitophagy Markers
Objective: To assess the levels of key proteins involved in mitophagy, such as TOM20,

phospho-S65-ubiquitin (pS65-Ub), and Parkin.

Protocol:

Treat cells with the desired concentration of FT3967385 and/or a mitochondrial

depolarizing agent for the specified duration.

Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and

phosphatase inhibitors.

Determine protein concentration using a standard assay (e.g., BCA assay).

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).
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Incubate the membrane with primary antibodies against TOM20, pS65-Ub, HSP60 (as a

mitochondrial loading control), and β-actin (as a whole-cell loading control) overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase

(HRP)-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Proteomics Analysis of the Ubiquitylome
Objective: To identify and quantify changes in protein ubiquitination on a global scale

following USP30 inhibition.

Protocol Overview (based on SILAC labeling):[7][13]

Culture SH-SY5Y cells in "light," "medium," and "heavy" SILAC media.

Treat the "heavy" labeled cells with FT3967385 and the "medium" and "heavy" labeled

cells with a mitochondrial depolarizing agent. The "light" labeled cells serve as the

untreated control.

Lyse the cells by sonication in a urea-based buffer.

Combine equal amounts of protein from each condition.

Digest the proteins with trypsin.

Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant

of ubiquitin on tryptic peptides.

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Quantify the relative abundance of ubiquitinated peptides between the different conditions

based on the SILAC ratios.
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Experimental Workflow Diagram
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Caption: General experimental workflow for studying FT3967385.

Summary and Future Directions
FT3967385 is a highly selective and potent inhibitor of USP30 that promotes PINK1-PARKIN

mediated mitophagy by preventing the deubiquitination of key mitochondrial outer membrane

proteins.[7] Its ability to enhance the clearance of damaged mitochondria makes it an

invaluable research tool and a promising starting point for the development of therapeutics for

neurodegenerative diseases such as Parkinson's disease.[6][16]

Future research should focus on:
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Evaluating the long-term effects of USP30 inhibition on mitochondrial and overall cellular

health.[5]

Assessing the efficacy of FT3967385 and its derivatives in in vivo models of

neurodegeneration.[3]

Identifying the full spectrum of USP30 substrates to better understand the broader

consequences of its inhibition.

This guide provides a foundational understanding of FT3967385's role in mitophagy. The

provided data and protocols should enable researchers to further investigate this pathway and

explore the therapeutic potential of USP30 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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